N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with an ethyl group and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
- N-(1-ethyl-1H-pyrazol-4-yl)-1-benzylmethanesulfonamide
- N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylethanesulfonamide
Uniqueness
N-(1-ethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylmethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H15N3O2S/c1-2-15-9-12(8-13-15)14-18(16,17)10-11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3 |
InChI Key |
QZYAIGDDUGPQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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